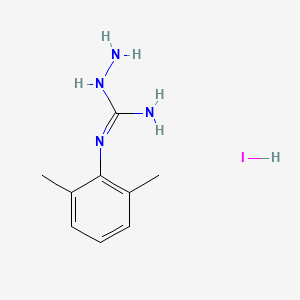

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

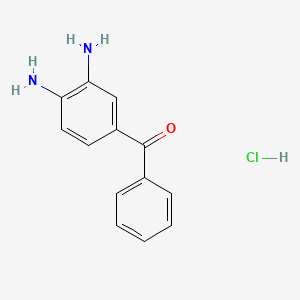

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is a chemical compound with the molecular formula C9H15IN4 . The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .

Synthesis Analysis

A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis

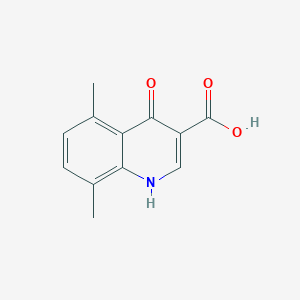

The molecular structure of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is complex, and its tautomers can have different dipole moments. For example, the tautomer 3b (μ = 6.73 D) would be predicted to predominate over the tautomer 3a (μ = 5.51 D) in a polar solvent .Chemical Reactions Analysis

The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides, or utilizes thioureas (usually bearing electron-withdrawing substituents) in conjunction with thiophilic metal salts .Aplicaciones Científicas De Investigación

Synthesis of Guanidine Derivatives

This compound is utilized in the synthesis of various guanidine derivatives. These derivatives are important due to their biological activity and potential pharmaceutical applications .

Molecular Structure Studies

The intricate molecular structure of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide makes it a subject of interest in structural chemistry studies. Researchers analyze its molecular geometry, bonding patterns, and electronic properties to understand its reactivity and interactions.

Biological Activity Profiling

Due to its unique structure, this compound is studied for its biological activity. It may serve as a lead compound in drug discovery, particularly in targeting specific receptors or enzymes within biological systems.

Reference Standard for Chemical Analysis

In analytical chemistry, this compound can be used as a reference standard. Its well-defined properties allow for calibration of instruments and validation of analytical methods .

Experimental Applications in Chemistry

Educational Use in Chemistry

Development of Chemical Sensors

Researchers may explore the use of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide in the development of chemical sensors. Its reactivity with specific analytes can be harnessed to detect the presence of certain substances.

Pharmaceutical Research

The compound’s potential in pharmaceutical research lies in its ability to modulate biological pathways. It could be investigated for its therapeutic effects and possible incorporation into new medications.

Mecanismo De Acción

While the specific mechanism of action for 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is not mentioned in the sources, guanidine, in general, is known to enhance the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Propiedades

IUPAC Name |

1-amino-2-(2,6-dimethylphenyl)guanidine;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.HI/c1-6-4-3-5-7(2)8(6)12-9(10)13-11;/h3-5H,11H2,1-2H3,(H3,10,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUFALJERYVUNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C(N)NN.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381790 |

Source

|

| Record name | 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide | |

CAS RN |

68569-67-5 |

Source

|

| Record name | NSC137921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.